molecular formula C8H12O6P2S2 B12772715 Ezh47ZB2YF CAS No. 151425-91-1

Ezh47ZB2YF

Cat. No.: B12772715
CAS No.: 151425-91-1
M. Wt: 330.3 g/mol
InChI Key: ONKXKYBOHBTXEF-UHFFFAOYSA-N
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Description

Ezh47ZB2YF (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by its high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a compound of interest in medicinal chemistry and drug discovery . Key physicochemical properties include a topological polar surface area (TPSA) of 40.46 Ų, a log octanol-water partition coefficient (LogP) of 2.15 (XLOGP3), and moderate aqueous solubility (0.24 mg/mL) . Its synthesis involves a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran/water solvent system at 75°C .

Its synthetic accessibility score of 2.07 (on a scale where lower values indicate easier synthesis) highlights moderate complexity in production .

Properties

CAS No.

151425-91-1

Molecular Formula

C8H12O6P2S2

Molecular Weight

330.3 g/mol

IUPAC Name

[(4-methylsulfanylphenyl)sulfanyl-phosphonomethyl]phosphonic acid

InChI

InChI=1S/C8H12O6P2S2/c1-17-6-2-4-7(5-3-6)18-8(15(9,10)11)16(12,13)14/h2-5,8H,1H3,(H2,9,10,11)(H2,12,13,14)

InChI Key

ONKXKYBOHBTXEF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)SC(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid involves the reaction of 4-(methylthio)phenylthiomethyl with phosphonic acid under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(((4-(methylthio)phenyl)thio)methylene)diphosphonic acid: undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids , bases , oxidizing agents , and reducing agents .

Major Products Formed

The major products formed from the reactions of (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones , while reduction reactions may produce thiols or hydrocarbons .

Mechanism of Action

The mechanism of action of (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ezh47ZB2YF belongs to the arylboronic acid family, which is widely utilized in Suzuki-Miyaura cross-coupling reactions. Below, it is compared with structurally analogous compounds identified in recent literature (Table 1).

Table 1: Comparative Analysis of this compound and Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (XLOGP3) Solubility (mg/mL) Synthesis Method Similarity Score
This compound (CAS 1046861-20-4) C₆H₅BBrClO₂ 235.27 2.15 0.24 Pd-catalyzed cross-coupling Reference
(3-Bromo-5-chlorophenyl)boronic acid C₆H₄BBrClO₂ 234.26 2.32 0.18 Suzuki coupling with Br/Cl-substituted aryl halides 0.87
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₃BBrCl₂O₂ 268.25 2.89 0.09 Directed ortho-metalation 0.78
(4-Chloro-2-fluorophenyl)boronic acid C₆H₄BClFO₂ 172.36 1.98 0.52 Fluorination of chlorophenyl precursors 0.71

Key Findings :

Structural Modifications and LogP :

  • The introduction of additional halogens (e.g., (6-Bromo-2,3-dichlorophenyl)boronic acid) increases LogP values, enhancing lipophilicity but reducing solubility. This compound strikes a balance with moderate LogP (2.15 ) and solubility (0.24 mg/mL ) .
  • Fluorinated analogs like (4-Chloro-2-fluorophenyl)boronic acid exhibit lower LogP (1.98 ) and higher solubility (0.52 mg/mL ), likely due to fluorine’s electronegativity improving polar interactions .

Synthetic Complexity :

  • This compound’s synthesis requires a palladium catalyst and dual solvent system, similar to other bromo/chloro-substituted boronic acids. However, dichloro derivatives demand stricter temperature control to avoid side reactions .

Pharmacological Potential: this compound’s BBB permeability and lack of CYP inhibition contrast with (3-Bromo-5-chlorophenyl)boronic acid, which shows moderate CYP2D6 inhibition in preliminary assays . Fluorinated analogs are less BBB-permeable due to increased polarity, limiting their use in central nervous system-targeted therapies .

Functional Comparison :

  • Catalytic Applications : All compounds serve as intermediates in cross-coupling reactions, but this compound’s bromine and chlorine substituents enhance stability in aqueous media compared to fluorine-containing analogs .

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